5-Ethenyl-4-fluoropyridin-2-amine
Overview
Description
5-Ethenyl-4-fluoropyridin-2-amine: is a fluorinated pyridine derivative with the molecular formula C7H7FN2 and a molecular weight of 138.14 g/mol This compound is characterized by the presence of a fluorine atom at the 4-position and an ethenyl group at the 5-position of the pyridine ring, along with an amino group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethenyl-4-fluoropyridin-2-amine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 4-fluoro-2-aminopyridine with acetylene under specific conditions to introduce the ethenyl group at the 5-position . The reaction conditions often include the use of a suitable catalyst and controlled temperature to ensure the desired product formation.
Industrial Production Methods: While detailed industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to obtain the compound in high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 5-Ethenyl-4-fluoropyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form saturated derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products:
Oxidation: Formation of 5-ethenyl-4-fluoropyridine-2-carboxylic acid.
Reduction: Formation of 5-ethyl-4-fluoropyridin-2-amine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Ethenyl-4-fluoropyridin-2-amine is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: In biological research, this compound is used to study the effects of fluorine substitution on the activity of pyridine derivatives. It serves as a model compound to investigate the interactions of fluorinated molecules with biological targets .
Medicine: Fluorinated pyridines are known for their enhanced metabolic stability and bioavailability, making them attractive candidates for drug development .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its unique properties make it valuable for the synthesis of active ingredients in pesticides and herbicides .
Mechanism of Action
The mechanism of action of 5-Ethenyl-4-fluoropyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The ethenyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that modulate the activity of the target molecules .
Comparison with Similar Compounds
5-Ethynyl-4-fluoropyridin-2-amine: Similar structure but with an ethynyl group instead of an ethenyl group.
4-Fluoro-2-aminopyridine: Lacks the ethenyl group but shares the fluorine and amino substitutions.
5-Vinyl-4-fluoropyridin-2-amine: Similar to 5-Ethenyl-4-fluoropyridin-2-amine but with a vinyl group.
Uniqueness: this compound is unique due to the combination of the fluorine atom and the ethenyl group on the pyridine ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in scientific research and industry .
Properties
IUPAC Name |
5-ethenyl-4-fluoropyridin-2-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2/c1-2-5-4-10-7(9)3-6(5)8/h2-4H,1H2,(H2,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBJOOLZCYHXCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CN=C(C=C1F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185767-17-2 | |
Record name | 5-ethenyl-4-fluoropyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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